Cas no 109163-69-1 (N-Caffeoyltryptophan)

N-Caffeoyltryptophan structure
Nome del prodotto:N-Caffeoyltryptophan
N-Caffeoyltryptophan Proprietà chimiche e fisiche
Nomi e identificatori
-
- caffeoyltryptophan
- caffeoyl tryptophan
- BDBM50492017
- L-Tryptophan, N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-
- D9G5AEW898
- CS-0253671
- 112924-44-4
- L-Tryptophan, N-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-
- N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tryptophan
- AKOS040763824
- HY-N10002
- CHEMBL2392128
- DTXSID601315939
- C20H18N2O5
- (2S)-2-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid
- 109163-69-1
- L-Tryptophan, N-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-, (E)-
- N-(E)-CAFFEOYL-.LAMBDA.-TRYPTOPHAN
- trans-Caffeoyl-L-tryptophan
- CHEMBL3969626
- 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic Acid
- N-Caffeoyltryptophan
- SCHEMBL1711556
- 2-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid
- BDBM50193046
- CHEBI:175694
- SCHEMBL22557392
- (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid
- TS-10209
- (2S)-2-(((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)amino)-3-(1H-indol-3-yl)propanoic acid
-
- Inchi: 1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1
- Chiave InChI: XITPERBRJNUFSB-BVBGJJFLSA-N
- Sorrisi: O([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)=O
Proprietà calcolate
- Massa esatta: 366.12157168 g/mol
- Massa monoisotopica: 366.12157168 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 567
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 123
- XLogP3: 2
- Peso molecolare: 366.4
N-Caffeoyltryptophan Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN7093-50 mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 50mg |
¥ 11,847 | 2023-07-10 | |
TargetMol Chemicals | TN7093-100 mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 100MG |
¥ 17,769 | 2023-07-10 | |
TargetMol Chemicals | TN7093-100mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 100mg |
¥ 17769 | 2023-09-15 | |
TargetMol Chemicals | TN7093-200mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 200mg |
¥ 26654 | 2023-09-15 | |
TargetMol Chemicals | TN7093-1mg |
N-Caffeoyltryptophan |
109163-69-1 | 1mg |
¥ 1070 | 2024-07-19 | ||
Aaron | AR01RC10-1mg |
L-Tryptophan, N-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]- |
109163-69-1 | 95% | 1mg |
$264.00 | 2025-02-12 | |
TargetMol Chemicals | TN7093-25 mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 25mg |
¥ 7,897 | 2023-07-10 | |
TargetMol Chemicals | TN7093-1 mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 1mg |
¥ 1,300 | 2023-07-10 | |
TargetMol Chemicals | TN7093-200 mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 200mg |
¥ 26,654 | 2023-07-10 | |
TargetMol Chemicals | TN7093-5 mg |
N-Caffeoyltryptophan |
109163-69-1 | 98% | 5mg |
¥ 2,925 | 2023-07-10 |
109163-69-1 (N-Caffeoyltryptophan) Prodotti correlati
- 2098079-06-0((1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol)
- 194034-30-5(Sulfonium, (3-carboxy-3-hydroxypropyl)dimethyl-, inner salt)
- 946291-54-9(1-(2H-1,3-benzodioxol-5-yl)-3-{2-(1,2-dimethyl-1H-indol-3-yl)sulfonylethyl}urea)
- 1797966-52-9(N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-6-methoxy-1H-indole-2-carboxamide)
- 81308-21-6(N-(3-METHOXYBENZYOL)ANILINE)
- 1531791-13-5(2-(5-bromo-2-methylphenyl)ethane-1-thiol)
- 109286-01-3(4-(azepane-1-sulfonyl)aniline)
- 300353-13-3(Benzeneacetamide, α-(cyclopentylmethyl)-4-(methylsulfonyl)-N-2-thiazolyl-, (αR)-)
- 1903763-90-5(1'-(2-trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one)
- 895004-79-2((2Z)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-yl)methylprop-2-enamide)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
